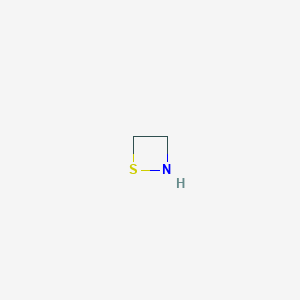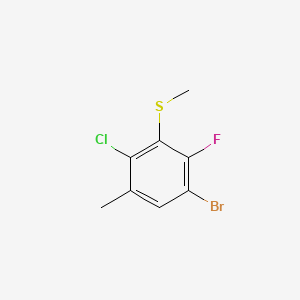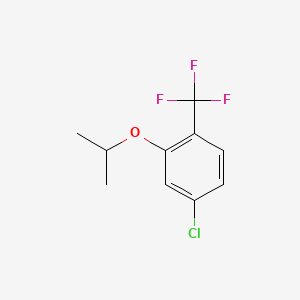
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O. It is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitro-1-(trifluoromethyl)benzene with isopropyl alcohol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds as follows:
Reduction of Nitro Group: The nitro group is reduced to an amino group using Pd/C and hydrogen gas.
Substitution Reaction: The amino group is then substituted with an isopropoxy group using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The isopropoxy group can enhance the compound’s solubility and stability in organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the isopropoxy group.
2-Chlorobenzotrifluoride: Similar in structure but with the chloro group in a different position.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains an additional chloro group.
Uniqueness
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C10H10ClF3O |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
4-chloro-2-propan-2-yloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-6(2)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6H,1-2H3 |
Clave InChI |
PJZOAKIFUFSAAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




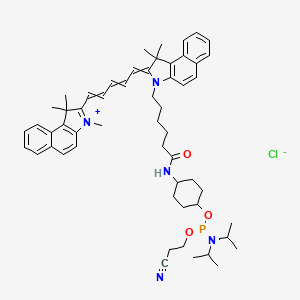

![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
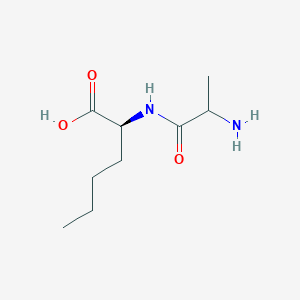
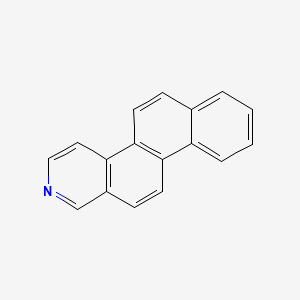
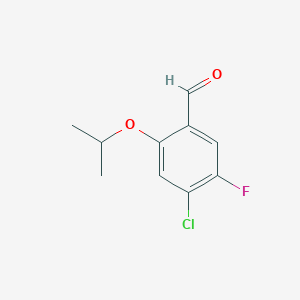

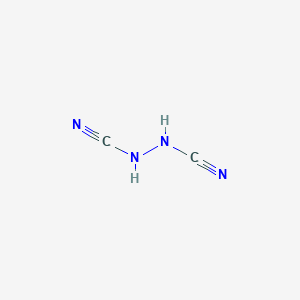
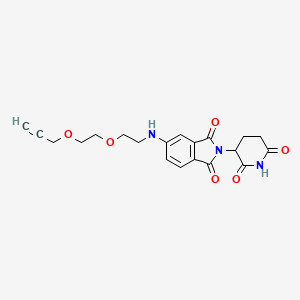
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
